molecular formula C19H22N2O B12782697 4-Propionylamino-3-cyano-1,2-dihydrospiro(naphthalene-2,1'-cyclohexane) CAS No. 135586-95-7

4-Propionylamino-3-cyano-1,2-dihydrospiro(naphthalene-2,1'-cyclohexane)

Cat. No.: B12782697
CAS No.: 135586-95-7
M. Wt: 294.4 g/mol
InChI Key: IGMHKMWRLGLCGX-UHFFFAOYSA-N
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Description

4-Propionylamino-3-cyano-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propionylamino-3-cyano-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-3-cyano-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) with propionyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Propionylamino-3-cyano-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

4-Propionylamino-3-cyano-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Propionylamino-3-cyano-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-cyano-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane)
  • 4-Benzylamino-3-cyano-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane)
  • 4-Ethoxycarbonylamino-3-cyano-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane)

Uniqueness

4-Propionylamino-3-cyano-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) is unique due to its specific propionylamino group, which imparts distinct chemical and biological properties

Properties

CAS No.

135586-95-7

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

ethyl N-(2-cyanospiro[4H-naphthalene-3,1'-cyclohexane]-1-yl)methanimidate

InChI

InChI=1S/C19H22N2O/c1-2-22-14-21-18-16-9-5-4-8-15(16)12-19(17(18)13-20)10-6-3-7-11-19/h4-5,8-9,14H,2-3,6-7,10-12H2,1H3

InChI Key

IGMHKMWRLGLCGX-UHFFFAOYSA-N

Canonical SMILES

CCOC=NC1=C(C2(CCCCC2)CC3=CC=CC=C31)C#N

Origin of Product

United States

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